6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride
Description
Properties
Molecular Formula |
C10H12ClNO3S |
|---|---|
Molecular Weight |
261.73 g/mol |
IUPAC Name |
6-cyclopentyloxypyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO3S/c11-16(13,14)9-5-6-10(12-7-9)15-8-3-1-2-4-8/h5-8H,1-4H2 |
InChI Key |
BROGTSAZJBIUAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Diazotization Route with Fluoroboric Acid (Patent CN112830892A)
This method is currently one of the most efficient and environmentally friendly routes to pyridine-3-sulfonyl chloride, which can be adapted for the cyclopentyloxy derivative.
Process Summary:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 3-Aminopyridine + 6-10 M dilute hydrochloric acid + sodium nitrite + sodium fluoroborate | Diazotization at 0-5 °C to form diazonium fluoroborate salt intermediate | 95.3 |
| 2 | Diazonium fluoroborate + thionyl chloride + cuprous chloride catalyst at 0-5 °C | Chlorosulfonylation via acylchlorination reaction, extraction and purification | 90.7 |
- Low temperature (0-5 °C) controls side reactions.
- Use of sodium fluoroborate stabilizes diazonium intermediate.
- Cuprous chloride catalyzes the conversion to sulfonyl chloride.
- Avoids use of hazardous reagents like chlorine gas or phosphorus oxychloride.
- High purity and yield of product.
- Diazotization:
3-Aminopyridine + NaNO₂ + HCl → Pyridine-3-diazonium salt (fluoroborate form) - Acylchlorination:
Diazonium salt + SOCl₂ + CuCl → Pyridine-3-sulfonyl chloride
This method provides a robust platform for synthesizing pyridine-3-sulfonyl chloride derivatives.
Introduction of the Cyclopentyloxy Group at the 6-Position
The cyclopentyloxy substituent can be introduced by nucleophilic aromatic substitution or etherification on a suitable pyridine precursor.
- Starting from 6-hydroxypyridine-3-sulfonyl chloride or 6-hydroxypyridine, the hydroxyl group at the 6-position is alkylated with cyclopentyl bromide or cyclopentyl tosylate under basic conditions.
- Alternatively, the cyclopentyloxy group can be installed prior to sulfonyl chloride formation by starting from 6-(cyclopentyloxy)pyridine derivatives.
| Reagents | Conditions | Notes |
|---|---|---|
| 6-Hydroxypyridine derivative | Alkyl halide (cyclopentyl bromide), base (e.g., potassium carbonate), solvent (e.g., DMF), 60-80 °C | Etherification to form cyclopentyloxy substituent |
| Subsequent sulfonylation | Chlorosulfonic acid or SOCl₂ | To introduce sulfonyl chloride at 3-position |
This sequence ensures regioselective functionalization.
Combined Synthetic Route for this compound
A plausible synthetic route combining the above steps is:
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 6-Hydroxypyridine | Cyclopentyl bromide, K₂CO₃, DMF, 70 °C | 6-(Cyclopentyloxy)pyridine | High |
| 2 | 6-(Cyclopentyloxy)pyridine | Sulfonation with chlorosulfonic acid or sulfuric acid + chlorination with phosphorus trichloride or thionyl chloride | This compound | Moderate to high |
Alternatively, the diazotization route can be adapted by starting from 6-(cyclopentyloxy)-3-aminopyridine to form the corresponding diazonium salt, followed by acylchlorination as described in section 3.
Analytical Data and Purity Considerations
- Nuclear Magnetic Resonance (NMR): Proton NMR signals consistent with pyridine protons and cyclopentyloxy protons confirm substitution.
- High-Performance Liquid Chromatography (HPLC): Used to verify purity; typical chromatograms show >90% purity.
- Yield: Optimized diazotization and acylchlorination steps yield over 90% for pyridine-3-sulfonyl chloride; yields for the cyclopentyloxy derivative depend on etherification efficiency.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Diazotization + Acylchlorination | 3-Aminopyridine (or 6-(cyclopentyloxy)-3-aminopyridine) | Sodium nitrite, sodium fluoroborate, thionyl chloride, cuprous chloride catalyst | 0-5 °C, aqueous acidic medium | High yield, environmentally friendly, good purity | Requires low temperature control |
| Etherification + Sulfonylation | 6-Hydroxypyridine | Cyclopentyl bromide, base, chlorosulfonic acid or SOCl₂ | 60-80 °C (etherification), then sulfonylation | Straightforward, modular | Sulfonylation reagents hazardous, moderate yield |
Research Findings and Industrial Relevance
- The diazotization method with fluoroboric acid and thionyl chloride catalyzed by cuprous chloride is superior for industrial scale due to safety and environmental considerations.
- The cyclopentyloxy substituent introduction is typically performed before sulfonyl chloride formation to avoid side reactions.
- Recent patents emphasize minimizing hazardous reagents and waste, optimizing temperature control, and improving product isolation to enhance yield and purity.
- Microchannel reactors have been explored for continuous synthesis of pyridine-3-sulfonyl chloride derivatives, potentially applicable to the cyclopentyloxy variant for better process control and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride moiety (-SO₂Cl) serves as the primary reactive site, undergoing nucleophilic displacement with various substrates. Key reaction pathways include:
1.1 Sulfonamide Formation
Reaction with primary or secondary amines yields sulfonamide derivatives, a critical step in drug development. For example:
-
Conditions : Anhydrous dichloromethane or acetonitrile, 0–25°C, 2–6 hours.
-
Yield : Typically 70–95% depending on amine nucleophilicity.
-
Application : Used to synthesize PI3-kinase inhibitors by coupling with heterocyclic amines (e.g., pyridine derivatives) .
1.2 Sulfonate Ester Synthesis
Alcohols react with the sulfonyl chloride to form sulfonate esters:
-
Conditions : Triethylamine as a base, room temperature, inert atmosphere.
-
Kinetics : Reaction rates decrease with bulky alcohols due to steric hindrance from the cyclopentyloxy group.
1.3 Thiol Derivatives
Thiols generate sulfonyl thioethers under mild conditions:
-
Selectivity : Higher reactivity toward thiols compared to alcohols (10–20x faster).
Reaction Mechanisms and Kinetics
The sulfonyl chloride acts as a two-step electrophile:
Steps :
-
Nucleophilic Attack : A nucleophile (e.g., amine) displaces the chloride ion, forming a tetrahedral intermediate.
-
Proton Transfer : Stabilization via chloride departure and proton exchange.
Key Factors :
-
Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) accelerate reactions by stabilizing transition states.
-
Temperature : Optimal range: 0–40°C; higher temperatures risk decomposition .
Steric and Electronic Modulation by the Cyclopentyloxy Group
The cyclopentyloxy substituent at the 6-position alters reactivity:
Side Reactions and By-Product Control
Scientific Research Applications
6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Analytical Chemistry: It is used as a derivatization agent to enhance the sensitivity of analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Mechanism of Action
The mechanism of action of 6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles:
Nucleophilic Attack: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, which can be exploited in synthetic chemistry.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following sulfonyl chloride derivatives share the pyridine core but differ in substituents, influencing their physicochemical and reactivity profiles:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Pyridine-3-sulfonyl chloride | 42899-76-3 | C₅H₄ClNO₂S | 177.61 | None (parent compound) |
| 6-Methoxy-pyridine-3-sulfonyl chloride | 312300-42-8 | C₆H₆ClNO₃S | 207.63 | Methoxy (-OCH₃) |
| 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride | 959996-58-8 | C₆H₃ClF₃NO₂S | 245.61 | Trifluoromethyl (-CF₃) |
| 6-Nitropyridine-3-sulfonyl chloride | N/A | C₅H₃ClN₂O₄S | 230.61 | Nitro (-NO₂) |
| 6-(Dimethylamino)pyridine-3-sulfonyl chloride | 680591-58-6 | C₇H₉ClN₂O₂S | 220.68 | Dimethylamino (-N(CH₃)₂) |
| 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride | 1257535-05-9 | C₇H₅ClF₃NO₂S | 259.63 | Methyl (-CH₃), -CF₃ |
Physicochemical Properties
- Pyridine-3-sulfonyl chloride : Melting point 140–142°C, boiling point 220°C, low water solubility (0.01 mg/L at 20°C), and environmental toxicity (48h LC₅₀ for Daphnia magna: 47.67 mg/L) .
- 6-(Trifluoromethyl) derivatives : The -CF₃ group increases electronegativity and hydrophobicity, enhancing stability and resistance to metabolic degradation. These compounds are classified as corrosive solids under transportation regulations .
- 6-Methoxy derivative : The methoxy group may improve solubility in organic solvents compared to the parent compound .
Biological Activity
6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C10H12ClN2O2S
- CAS Number : 1-(Cyclopentyloxy)-3-pyridine sulfonyl chloride
- Molecular Weight : 244.73 g/mol
The biological activity of this compound is primarily attributed to its sulfonyl chloride functional group, which can interact with various biological targets. The mechanism involves:
- Covalent Modification : The sulfonyl chloride can react with nucleophiles in proteins, leading to enzyme inhibition or modification.
- Interference with Cellular Processes : By modifying proteins involved in critical pathways, this compound may disrupt normal cellular functions, potentially leading to therapeutic effects against diseases.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds containing sulfonamide groups have shown efficacy against a range of bacterial strains, suggesting potential for this compound in treating bacterial infections .
Anticancer Activity
The compound may also possess anticancer properties:
- Cell Line Studies : Preliminary studies indicate that derivatives of pyridine sulfonamides can inhibit cancer cell proliferation. For example, certain derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
Case Studies
- Inhibition of Enzymatic Activity : A study on pyridine sulfonyl derivatives showed that they could inhibit specific enzymes involved in tumor growth, demonstrating potential as anticancer agents .
- Neuroprotective Effects : Similar compounds have been investigated for their neuroprotective effects in models of neurodegenerative diseases, indicating a broader therapeutic potential for this compound .
Research Findings
Q & A
Q. What crystallographic data are available for derivatives of this compound?
- X-ray Diffraction : Refer to analogs like 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide (CCDC deposition: 972123). The sulfonamide group adopts a planar geometry, with dihedral angles <10° between the pyridine and sulfonyl planes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
